
Oxacycloheptadec-7-en-2-one, (7E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by a 17-membered lactone ring with an unsaturated bond at the 7th position. It is known for its distinctive musky odor and is widely used in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxacycloheptadec-7-en-2-one, (7E)-, involves the formation of the lactone ring through various organic reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents . The reaction conditions typically involve heating and the presence of a catalyst to facilitate the formation of the lactone ring.
Industrial Production Methods
In industrial settings, the production of Oxacycloheptadec-7-en-2-one, (7E)-, is optimized for large-scale synthesis. The process involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The industrial methods focus on cost-effectiveness and scalability to meet the demands of the fragrance industry .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacycloheptadec-7-en-2-one, (7E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the unsaturated bond to a saturated one.
Substitution: The lactone ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include carboxylic acids, saturated lactones, and substituted lactones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxacycloheptadec-7-en-2-one, (7E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lactone ring formation and reactivity.
Biology: The compound’s musky odor makes it a subject of interest in olfactory research.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is extensively used in the fragrance industry for its musky scent, contributing to the formulation of perfumes and other scented products
Wirkmechanismus
The mechanism of action of Oxacycloheptadec-7-en-2-one, (7E)-, primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacycloheptadec-8-en-2-one, (8Z)-: Another lactone with a similar structure but differing in the position of the unsaturated bond.
Oxacycloheptadec-10-en-2-one: Differing in the position of the double bond, this compound also exhibits musky odor properties.
Uniqueness
Oxacycloheptadec-7-en-2-one, (7E)-, is unique due to its specific unsaturated bond position, which influences its olfactory properties and reactivity. This distinct structure makes it particularly valuable in the fragrance industry for creating unique scent profiles .
Eigenschaften
CAS-Nummer |
223104-10-7 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
(7E)-1-oxacycloheptadec-7-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4+ |
InChI-Schlüssel |
HMWPDRYGIBLSHB-GQCTYLIASA-N |
Isomerische SMILES |
C1CCCC/C=C/CCCCC(=O)OCCCC1 |
Kanonische SMILES |
C1CCCCC=CCCCCC(=O)OCCCC1 |
Siedepunkt |
185.00 to 190.00 °C. @ 16.00 mm Hg |
melting_point |
28.5 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


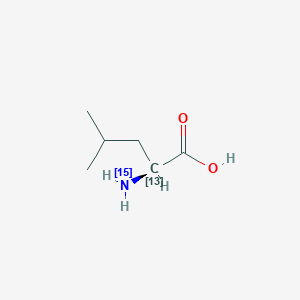
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
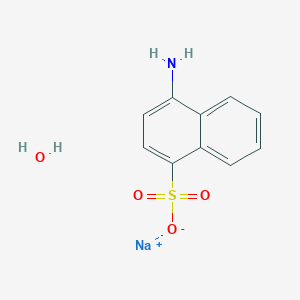
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
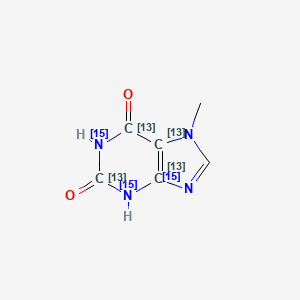

![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
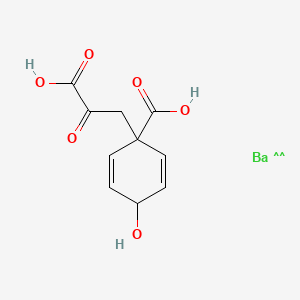
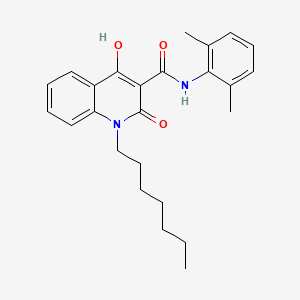


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
